2-[(1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol
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Overview
Description
2-[(1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol is a complex organic compound that features a pyrrolidine ring, a benzyl group, and an ethanolamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under acidic or basic conditions.
Introduction of the Benzyl Group: Benzylation can be performed using benzyl halides in the presence of a base like sodium hydride or potassium carbonate.
Attachment of the Isopropyl Group: This step often involves alkylation reactions using isopropyl halides.
Formation of the Ethanolamine Moiety: This can be achieved through the reaction of the intermediate with ethylene oxide or ethylene glycol under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to ensure high yield and purity. Catalysts and solvents are selected to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide, the ethanol moiety can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce any ketone or aldehyde functionalities.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or isopropyl groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of benzyl alcohol derivatives or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
2-[(1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a ligand in receptor studies and enzyme inhibition assays.
Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the production of pharmaceuticals and fine chemicals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 2-[(1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrrolidine ring can mimic natural substrates, allowing the compound to bind to active sites and modulate biological activity. The benzyl and isopropyl groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog with a similar ring structure but lacking the benzyl and ethanolamine groups.
N-Benzylpyrrolidine: Similar structure but without the isopropyl and ethanolamine moieties.
Ethanolamine: Contains the ethanolamine moiety but lacks the pyrrolidine and benzyl groups.
Uniqueness
2-[(1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[(1-benzylpyrrolidin-3-yl)-propan-2-ylamino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O/c1-14(2)18(10-11-19)16-8-9-17(13-16)12-15-6-4-3-5-7-15/h3-7,14,16,19H,8-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXQSAHZUMWOIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCO)C1CCN(C1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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